molecular formula C10H9NaO2S B13162037 Sodium 3,4-dihydronaphthalene-2-sulfinate

Sodium 3,4-dihydronaphthalene-2-sulfinate

Cat. No.: B13162037
M. Wt: 216.23 g/mol
InChI Key: FIBSYTWQNHUBSP-UHFFFAOYSA-M
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Description

Sodium 3,4-dihydronaphthalene-2-sulfinate is an organosulfur compound with the molecular formula C₁₀H₉NaO₂S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dihydronaphthalene-2-sulfinate typically involves the sulfonation of 3,4-dihydronaphthalene. The process begins with the reaction of 3,4-dihydronaphthalene with sulfur dioxide and an oxidizing agent, such as hydrogen peroxide, to form the corresponding sulfinic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4-dihydronaphthalene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3,4-dihydronaphthalene-2-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,4-dihydronaphthalene-2-sulfinate involves its reactive sulfinic group, which can undergo various chemical transformations. The compound can act as a nucleophile, participating in substitution reactions, or as an electrophile in oxidation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 3,4-dihydronaphthalene-2-sulfinate is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to other sulfinates. For example, sodium benzenesulfinate and sodium toluenesulfinate have simpler aromatic structures, while sodium methanesulfinate has an aliphatic structure. The naphthalene ring in this compound provides additional stability and reactivity, making it suitable for specific applications in materials science and organic synthesis .

Properties

Molecular Formula

C10H9NaO2S

Molecular Weight

216.23 g/mol

IUPAC Name

sodium;3,4-dihydronaphthalene-2-sulfinate

InChI

InChI=1S/C10H10O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,7H,5-6H2,(H,11,12);/q;+1/p-1

InChI Key

FIBSYTWQNHUBSP-UHFFFAOYSA-M

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)[O-].[Na+]

Origin of Product

United States

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